molecular formula C8H7ClN4O2 B13514312 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride

3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride

Katalognummer: B13514312
Molekulargewicht: 226.62 g/mol
InChI-Schlüssel: YEOTWTDOYLFPJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride is a heterocyclic compound that features both imidazole and pyrazine rings These structures are known for their significant roles in various biological and chemical processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of imidazole derivatives with pyrazine carboxylic acid under controlled conditions. The reaction is often catalyzed by transition metals and requires specific solvents and temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the rings .

Wissenschaftliche Forschungsanwendungen

3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole and pyrazine rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazole and pyrazine derivatives, such as:

Uniqueness

What sets 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride apart is its unique combination of imidazole and pyrazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H7ClN4O2

Molekulargewicht

226.62 g/mol

IUPAC-Name

3-imidazol-1-ylpyrazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H6N4O2.ClH/c13-8(14)6-7(11-2-1-10-6)12-4-3-9-5-12;/h1-5H,(H,13,14);1H

InChI-Schlüssel

YEOTWTDOYLFPJV-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=N1)C(=O)O)N2C=CN=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.